molecular formula C28H22O6 B1206123 delta-viniferin

delta-viniferin

Cat. No.: B1206123
M. Wt: 454.5 g/mol
InChI Key: LILPTCHQLRKZNG-CKKRXTSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-viniferin, also known as this compound, is a resveratrol dimer. It is a naturally occurring compound found in various plants, particularly in the roots of Rheum lhasaense. This compound has garnered significant attention due to its intriguing chemical structure and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-viniferin typically involves the oxidative coupling of resveratrol monomers. This process can be achieved through various methods, including enzymatic and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium ferricyanide can be employed to achieve the desired dimerization.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of natural sources. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, hold promise for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

delta-viniferin undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form higher-order oligomers.

    Reduction: Reduction reactions can break down the dimer into its monomeric units.

    Substitution: Substitution reactions can modify the hydroxyl groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide, laccase enzymes.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include higher-order resveratrol oligomers, monomeric resveratrol, and various substituted derivatives.

Scientific Research Applications

delta-viniferin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study oxidative coupling reactions and the formation of natural dimers.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism of Action

delta-viniferin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.

Comparison with Similar Compounds

delta-viniferin is unique among resveratrol oligomers due to its specific dimeric structure. Similar compounds include:

    Gnetin C: Another resveratrol dimer with similar antioxidant properties.

    ε-Viniferin: A resveratrol dimer known for its anti-inflammatory effects.

    Pallidol: A resveratrol dimer with potential anticancer properties.

This compound stands out due to its distinct molecular arrangement and the specific biological activities it exhibits.

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1

InChI Key

LILPTCHQLRKZNG-CKKRXTSSSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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